Ammoniumdihydrogenarsenat

Übersicht

Beschreibung

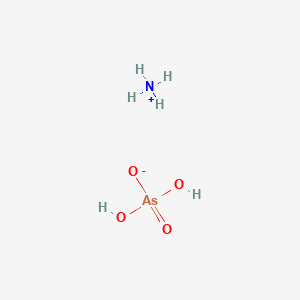

Ammonium dihydrogen arsenate is an inorganic compound with the chemical formula NH₄H₂AsO₄ . It is a salt derived from arsenic acid and ammonia. This compound is known for its crystalline structure and is used in various scientific and industrial applications. Due to the presence of arsenic, it is highly toxic and requires careful handling.

Wissenschaftliche Forschungsanwendungen

Ammonium dihydrogen arsenate has several applications in scientific research:

Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of arsenic.

Biology: The compound is studied for its effects on biological systems, particularly in toxicology research.

Medicine: While not commonly used in medicine due to its toxicity, it has been explored for its potential therapeutic effects in certain treatments.

Industry: It is used in the manufacturing of certain types of glass and as a wood preservative.

Wirkmechanismus

Target of Action

Ammonium dihydrogen arsenate (ADA) is a compound that has been considered a potential electro-optic material . It has been explored by a number of investigators for modulation purposes . .

Mode of Action

It is known that ada belongs to the non-centrosymmetrical point group 42m (d2d) and crystallizes in the tetragonal system in the paraelectric phase at room temperature . It undergoes an antiferroelectric phase transition at 216.1 ± 0.5 OK .

Biochemical Pathways

Arsenic biotransformation involves different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation .

Pharmacokinetics

It is known that ada is soluble in water .

Result of Action

It is known that ada has high bandwidth performance characteristics .

Action Environment

The action of ADA can be influenced by environmental factors. For instance, ADA is very toxic to aquatic life with long-lasting effects . Therefore, the environment in which ADA is present can significantly influence its action, efficacy, and stability.

Biochemische Analyse

Cellular Effects

Ammonium dihydrogen arsenate can have various effects on cells and cellular processes. It is known to be toxic if swallowed or inhaled, and it may cause cancer

Molecular Mechanism

It is known to undergo an antiferroelectric phase transition at certain temperatures

Temporal Effects in Laboratory Settings

The effects of ammonium dihydrogen arsenate can change over time in laboratory settings. It is known to undergo an antiferroelectric phase transition at certain temperatures

Dosage Effects in Animal Models

The effects of ammonium dihydrogen arsenate can vary with different dosages in animal models. It is known to be toxic if swallowed or inhaled, and it may cause cancer

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ammonium dihydrogen arsenate can be synthesized by reacting a concentrated solution of arsenic acid with ammonia. The reaction typically results in the precipitation of colorless crystals of the compound. The reaction can be represented as follows:

H3AsO4+NH3→NH4H2AsO4

Industrial Production Methods: In industrial settings, the production of ammonium dihydrogen arsenate involves the controlled addition of ammonia to arsenic acid under specific temperature and pH conditions to ensure the formation of the desired product. The compound is then purified through crystallization and filtration processes.

Types of Reactions:

Oxidation: Ammonium dihydrogen arsenate can undergo oxidation reactions, where it is converted to higher oxidation states of arsenic.

Reduction: It can also be reduced to form lower oxidation states of arsenic.

Substitution: The compound can participate in substitution reactions where the ammonium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and nitric acid are commonly used oxidizing agents.

Reducing Agents: Sulfur dioxide and hydrogen sulfide are typical reducing agents.

Substitution Reactions: These reactions often involve the use of other ammonium salts or metal cations.

Major Products Formed:

Oxidation Products: Arsenic pentoxide (As₂O₅)

Reduction Products: Arsenic trioxide (As₂O₃)

Substitution Products: Various metal arsenates

Vergleich Mit ähnlichen Verbindungen

- Ammonium Arsenate (NH₄)₃AsO₄

- Diammonium Arsenate (NH₄)₂HAsO₄

Comparison:

- Ammonium Arsenate: This compound has a similar structure but contains three ammonium ions per arsenate ion. It is also highly toxic and used in similar applications.

- Diammonium Arsenate: This compound has two ammonium ions per arsenate ion and is used in similar industrial applications.

Uniqueness: Ammonium dihydrogen arsenate is unique due to its specific stoichiometry and crystalline structure, which make it suitable for certain electro-optic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in research and industrial settings.

Biologische Aktivität

Ammonium dihydrogen arsenate (NH₄H₂AsO₄), also known as ammonium arsenate, is an inorganic compound that has garnered attention due to its biological activity and potential applications in various fields, including pharmacology and environmental science. This article explores the biological effects, mechanisms of action, and relevant case studies associated with ammonium dihydrogen arsenate.

Ammonium dihydrogen arsenate is a colorless crystalline solid that is soluble in water. It is synthesized through the reaction of ammonia with arsenic acid:

This compound is classified under arsenic compounds, which are known for their toxicity and potential carcinogenic effects, as indicated by the International Agency for Research on Cancer (IARC) .

Toxicological Effects

Ammonium dihydrogen arsenate exhibits significant toxicological effects on various biological systems. It is known to induce oxidative stress and disrupt cellular functions. The following table summarizes the key toxicological findings:

| Study | Organism | Effect | Mechanism |

|---|---|---|---|

| Naili et al. (2001) | Rat liver cells | Cytotoxicity | Induction of oxidative stress |

| Bregović et al. (2014) | Human lung cells | Apoptosis | Mitochondrial dysfunction |

| Hazardous Substance Fact Sheet | Humans | Carcinogenicity | DNA damage via reactive oxygen species |

These studies highlight that exposure to ammonium dihydrogen arsenate can lead to severe health implications, including cancer risk due to its carcinogenic properties .

The biological activity of ammonium dihydrogen arsenate can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), leading to oxidative damage in cellular components such as lipids, proteins, and DNA.

- Apoptosis Activation : It triggers programmed cell death pathways in various cell types, particularly through mitochondrial dysfunction .

- Enzyme Inhibition : Ammonium dihydrogen arsenate can inhibit critical enzymes involved in cellular metabolism, further contributing to its toxic effects.

Environmental Impact

A study conducted by Bista et al. (2016) examined the adsorption behavior of ammonium dihydrogen arsenate on hydroxyapatite surfaces at neutral pH. The findings revealed that this compound has a significant affinity for adsorption, which could impact its mobility and bioavailability in contaminated environments .

Pharmacological Applications

Research has explored the potential use of ammonium dihydrogen arsenate as a pharmaceutical intermediate. Its ability to interact with biological systems may offer avenues for drug development, particularly in targeting cancer cells through its cytotoxic properties .

Eigenschaften

IUPAC Name |

azanium;dihydrogen arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.H3N/c2-1(3,4)5;/h(H3,2,3,4,5);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWJXWNBCACAAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].O[As](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NH4)H2AsO4, AsH6NO4 | |

| Record name | ammonium dihydrogen arsenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13462-93-6, 24719-13-9, 7784-44-3 | |

| Record name | Arsenic acid (H3AsO4), ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13462-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenic acid (H3AsO4), triammonium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24719-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenic acid (H3AsO4), diammonium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0065480 | |

| Record name | Ammonium dihydrogen arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13462-93-6 | |

| Record name | Ammonium dihydrogen arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013462936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium dihydrogen arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium dihydrogenarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM DIHYDROGEN ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KYL9Q413A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.